2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone
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Overview
Description
2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone: is a chemical compound with the following properties:
Chemical Formula: C₂₃H₁₉BrN₄O₃S
CAS Number: 866839-30-7
Molecular Weight: 511.401 g/mol
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes:
Industrial Production:: Industrial-scale production methods for this compound may vary, but they typically involve optimizing the synthetic route for efficiency, scalability, and cost-effectiveness.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction reactions can also occur.
Substitution: Substitution reactions involving the phenyl and bromophenyl groups are possible.
Alkylating Agents: Used for S-alkylation.
Reduction Agents: Employed for ketone reduction.
Major Products:: The major product is the target compound itself.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological systems.
Medicine: Potential therapeutic applications.
Industry: As a precursor for drug development or materials synthesis.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related structures, highlighting its unique features.
Properties
Molecular Formula |
C18H15BrN2O4S |
---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C18H15BrN2O4S/c1-23-15-8-5-12(9-16(15)24-2)14(22)10-26-18-21-20-17(25-18)11-3-6-13(19)7-4-11/h3-9H,10H2,1-2H3 |
InChI Key |
GDLJQKUCYKLTTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br)OC |
Origin of Product |
United States |
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